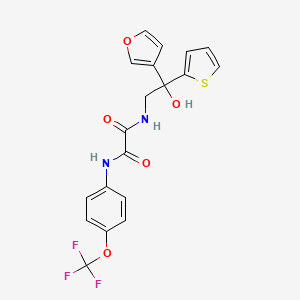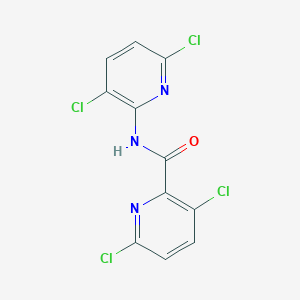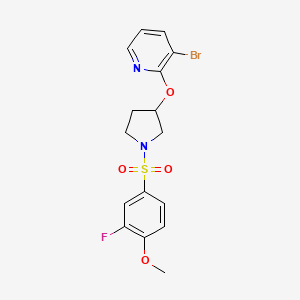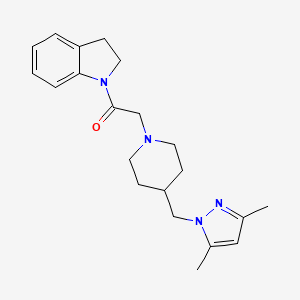![molecular formula C15H14N2O3S B2850180 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-27-7](/img/structure/B2850180.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a complex organic molecule. It has been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .
Synthesis Analysis
The synthesis of similar compounds has been carried out using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound has been investigated both experimentally and theoretically. Theoretical calculations were performed using the DFT/B3LYP method and 6-311++G(d,p) set . The analysis included spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been theoretically investigated. The analysis included spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .Scientific Research Applications
Organic Light-Emitting Devices (OLEDs)
The compound has been utilized in the development of non-doped blue organic light-emitting devices . It’s part of a molecular design that includes three fused polycyclic aryl fragments—naphthyl, methoxynaphthyl, and pyrenyl—to construct blue-emissive phenanthroimidazole-functionalized target molecules . These molecules exhibit blue emission with high luminance and power efficiency, making them suitable for OLED displays.
Electroluminescent Process Enhancement
The compound contributes to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process. This is significant in the electroluminescent process as it leads to efficient device performance, particularly in the case of the pyrenyl dihydrobenzodioxin phenanthroimidazole-based OLEDs .
High-Brightness Blue OLEDs
In the pursuit of developing high-efficiency, stable devices capable of generating light of all visible colors, this compound plays a role in fabricating efficient blue OLEDs. These OLEDs are of significant interest due to their potential to sustain efficiency at high brightness, which is a challenge for the blue component in white OLEDs .
Internal Quantum Efficiencies (IQE)
The compound is involved in research aiming to improve the IQE of fluorescent OLEDs. By harvesting both singlet and triplet excitons in the electroluminescence process, the goal is to produce highly efficient OLEDs that can surpass the current limitations of fluorescent OLEDs .
Lighting Industry Applications
The compound’s derivatives are being explored for their use in the lighting industry, particularly for white OLEDs that can provide light free from glare. The performance of these compounds in blue OLEDs is crucial for the overall efficiency and brightness of white OLEDs used as a surface source in lighting .
Synthetic Route Optimization
There is ongoing research into the synthesis of related compounds, like 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, which shares a similar structural motif. The synthetic route encompasses fewer side reactions, simplified synthetic and isolation processes, and is suitable for large-scale preparation, indicating potential for industrial application .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15-16-14(21)10-2-1-3-11(10)17(15)9-4-5-12-13(8-9)20-7-6-19-12/h4-5,8H,1-3,6-7H2,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNKVOJDPNNMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2850098.png)
![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)








![Naphthalen-2-yl 2-[(3,4-dichloro-2-methoxybenzenesulfonyl)oxy]benzoate](/img/structure/B2850115.png)
![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)
![2-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2850120.png)